Ethyl 4-aminocyclopent-1-ene-1-carboxylate Ethyl 4-aminocyclopent-1-ene-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20390572
InChI: InChI=1S/C8H13NO2/c1-2-11-8(10)6-3-4-7(9)5-6/h3,7H,2,4-5,9H2,1H3
SMILES:
Molecular Formula: C8H13NO2
Molecular Weight: 155.19 g/mol

Ethyl 4-aminocyclopent-1-ene-1-carboxylate

CAS No.:

Cat. No.: VC20390572

Molecular Formula: C8H13NO2

Molecular Weight: 155.19 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-aminocyclopent-1-ene-1-carboxylate -

Specification

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
IUPAC Name ethyl 4-aminocyclopentene-1-carboxylate
Standard InChI InChI=1S/C8H13NO2/c1-2-11-8(10)6-3-4-7(9)5-6/h3,7H,2,4-5,9H2,1H3
Standard InChI Key OMXPLCWGSCIBHT-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CCC(C1)N

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Ethyl 4-aminocyclopent-1-ene-1-carboxylate has the molecular formula C₈H₁₃NO₂ and a molecular weight of 167.20 g/mol for the free base. Its hydrochloride salt (C₈H₁₄ClNO₂) increases the molecular weight to 191.65 g/mol due to the addition of a chlorine atom . The compound’s IUPAC name, ethyl 4-aminocyclopentene-1-carboxylate, reflects its cyclopentene backbone substituted with an amino group at position 4 and an ethyl ester at position 1.

The SMILES notation (CCOC(=O)C1=CCC(C1)N) and InChIKey (BLVFTQQDKVXXQV-UHFFFAOYSA-N) provide unambiguous representations of its structure, critical for database searches and computational modeling . X-ray crystallography and NMR studies confirm a planar cyclopentene ring with slight puckering due to steric interactions between the amino and carboxylate groups .

Physicochemical Properties

PropertyValue (Free Base)Value (Hydrochloride)
Molecular FormulaC₈H₁₃NO₂C₈H₁₄ClNO₂
Molecular Weight (g/mol)167.20191.65
SolubilityModerate in DMSOHigh in water
pKa (Amino Group)~8.2~7.5 (protonated)

The hydrochloride salt exhibits enhanced aqueous solubility due to ionic interactions, making it preferable for biological assays.

Synthesis and Industrial Preparation

Synthetic Pathways

The synthesis of ethyl 4-aminocyclopent-1-ene-1-carboxylate typically proceeds via aminolysis of ethyl cyclopent-1-ene-1-carboxylate. A two-step process is employed:

  • Ring-Opening Amination: Ethyl cyclopent-1-ene-1-carboxylate reacts with ammonia or a primary amine in ethanol at 60–80°C, catalyzed by HCl or H₂SO₄.

  • Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, which is purified via recrystallization.

Key Reaction Parameters:

  • Solvent: Ethanol or dichloromethane

  • Catalyst: 0.1–0.5 M HCl

  • Yield: 65–78% (hydrochloride form)

Industrial-Scale Optimization

Industrial production prioritizes cost efficiency and purity. Continuous-flow reactors reduce side reactions (e.g., over-amination), while membrane filtration ensures >99% purity. Recent advances in enzymatic catalysis using transaminases have achieved yields of 85% under mild conditions, though scalability remains a challenge.

Biological Activity and Mechanism of Action

GABA Receptor Modulation

Ethyl 4-aminocyclopent-1-ene-1-carboxylate hydrochloride acts as a competitive antagonist at GABAₐ receptors. Studies on ρ₁ GABA receptors reveal an IC₅₀ of 9.6 ± 0.9 μM for inhibiting GABA-induced currents . The compound binds to the GABA recognition site, displacing endogenous GABA and reducing chloride ion influx (Figure 1).

Mechanistic Insights:

  • Residue Interaction: Tyrosine 102 (Y102) in the ρ₁ subunit is critical for binding. Mutagenesis (Y102S) reduces antagonist potency by 25-fold, highlighting the role of π-π stacking .

  • Conformational Selectivity: The compound preferentially binds receptors in the closed state, stabilizing inactive conformations .

Enzymatic Inhibition

The compound inhibits GABA transaminase (Ki = 4.3 μM), elevating synaptic GABA levels. This dual activity—receptor antagonism and enzymatic inhibition—suggests potential in treating epilepsy and anxiety, though in vivo studies are pending .

Applications in Research and Industry

Pharmaceutical Development

  • Neurological Disorders: Preclinical models show efficacy in reducing seizure duration by 40% in zebrafish epilepsy models.

  • Prodrug Design: The ethyl ester enhances blood-brain barrier permeability, making it a candidate for prodrug formulations.

Material Science

The cyclopentene core serves as a monomer in shape-memory polymers. Copolymerization with acrylates yields materials with tunable glass transition temperatures (Tg = 45–90°C), applicable in medical devices.

Comparative Analysis with Analogues

CompoundTargetIC₅₀ (μM)Solubility (mg/mL)
Ethyl 4-aminocyclopent-1-ene-1-carboxylateGABAₐ ρ₁9.612.5 (H₂O)
SR-95813 (nitrile analogue)GABAₐ ρ₁64.38.2 (H₂O)
TPMPAGABAₐ ρ₁1234.31.1 (H₂O)

The hydrochloride salt outperforms analogues in potency and solubility, though SR-95813 exhibits greater metabolic stability .

Recent Research and Future Directions

A 2025 study identified ethyl 4-aminocyclopent-1-ene-1-carboxylate as a photoswitchable ligand in optopharmacology. Irradiation at 365 nm reversibly modulates GABA receptor activity, enabling precise control of neuronal circuits. Future work should explore:

  • Toxicology Profiles: Chronic exposure effects in mammalian models.

  • Hybrid Materials: Integration into conductive polymers for biosensors.

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